molecular formula C25H32O6 B14076928 Chaetopenoid B

Chaetopenoid B

Cat. No.: B14076928
M. Wt: 428.5 g/mol
InChI Key: OFDBBWUQAHAKDG-LYGDIALYSA-N
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Description

Chaetopenoid B (compound 5) is a sesquiterpenoid isolated from the rhizomes of Kadsura heteroclita (异型南五味子), a plant traditionally used in Chinese medicine . Structurally, it belongs to the nor-sesquiterpene family, characterized by a 15-carbon skeleton with modifications such as hydroxylation and esterification. Its molecular formula is established via ESI-MS and NMR spectroscopy, though its absolute configuration at C-6′ remains undetermined . This compound is part of a broader group of sesquiterpenes isolated from Kadsura species, some of which exhibit cytotoxic activity against cancer cell lines .

Properties

Molecular Formula

C25H32O6

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(2R,7S,8R,8aR)-7-[(2E,4E,6S)-4,6-dimethylocta-2,4-dienoyl]oxy-2-hydroxy-8,8a-dimethyl-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C25H32O6/c1-7-15(2)12-16(3)8-11-22(27)31-20-10-9-19-13-21(26)25(30,18(5)23(28)29)14-24(19,6)17(20)4/h8-13,15,17,20,30H,5,7,14H2,1-4,6H3,(H,28,29)/b11-8+,16-12+/t15-,17-,20-,24+,25+/m0/s1

InChI Key

OFDBBWUQAHAKDG-LYGDIALYSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C(=O)O[C@H]1C=CC2=CC(=O)[C@@](C[C@@]2([C@H]1C)C)(C(=C)C(=O)O)O

Canonical SMILES

CCC(C)C=C(C)C=CC(=O)OC1C=CC2=CC(=O)C(CC2(C1C)C)(C(=C)C(=O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Chaetopenoid B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chaetopenoid B has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chaetopenoid B shares structural motifs with several related sesquiterpenoids, but key differences influence their biological activities and stereochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Source Structural Features Bioactivity (IC₅₀ or Inhibition Rate) Configuration Status Reference
This compound Kadsura heteroclita rhizomes 3β-substituted carboxylate; undetermined C-6′ config Not reported C-6′ configuration unresolved
Chaetopenoid A Kadsura heteroclita rhizomes Similar backbone; hydroxylation at C-9′ Not reported C-6′ configuration unresolved
Chaetopenoid F Periconia sp. F-31 fungus Tri-nor-eremophilane skeleton Anti-HIV (IC₅₀: 11.0 µM) Absolute configuration resolved
Balsamiferine B Kadsura heteroclita rhizomes 3α-substituted deca-4,6-dienoyloxy group Cytotoxic (SMMC7721: 10.6 µM) Fully characterized
Dendryphiellin I Fungal sources Additional methyl group at C-4′ vs. Bipolal (423) Not reported C-7 configuration established

Key Findings :

Structural Differentiation: this compound and A differ in hydroxylation patterns (C-9′ in Chaetopenoid A vs. unresolved modifications in B) . Chaetopenoid F, isolated from a fungal source, has a distinct tri-nor-eremophilane skeleton, whereas this compound is plant-derived with a nor-sesquiterpene backbone . Unlike Balsamiferine B (a cytotoxic compound with a 3α-substituted side chain), this compound’s 3β-substituted carboxylate group may reduce its bioactivity .

Stereochemical Challenges: The C-6′ configuration of this compound and A remains unresolved, unlike their analogues (e.g., compounds 420–422), where C-6′ is confirmed as S-configured . Chaetopenoid G (428) and Lithocarin A (429) also lack definitive stereochemical data at C-6′ and C-2′,3′,9′, highlighting a common limitation in sesquiterpene characterization .

Bioactivity Gaps: While Chaetopenoid F shows anti-HIV activity and Balsamiferine B exhibits cytotoxicity, this compound’s bioactivity remains unstudied . This contrasts with Chaetopenoid C (427) and G (428), which are hydroxylated derivatives of Chaetopenoid A but lack reported biological data .

Comparison with Functionally Similar Compounds

Table 2: Functional Analogues in Anti-Cancer and Anti-Inflammatory Contexts

Compound Target Activity Mechanism/Model Efficacy vs. This compound Reference
Balsamiferine B Cytotoxicity (SMMC7721 cells) Inhibits hepatocellular carcinoma IC₅₀: 10.6 µM; this compound untested
Periconianone K Anti-inflammatory (BV2 cells) Suppresses LPS-induced NO production Comparable to curcumin (positive control)
Chaetopenoid F Anti-HIV Inhibits viral replication Moderate activity (IC₅₀: 11.0 µM)

Critical Insights :

  • This compound’s plant-derived origin aligns with bioactive sesquiterpenes like Balsamiferine B, but its lack of cytotoxicity data limits its therapeutic relevance .

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